(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

X-ray crystallography absolute configuration conformational analysis

(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral, non‑racemic oxazolidin‑2‑one that serves as the core heterocyclic scaffold of the potent cholesteryl ester transfer protein (CETP) inhibitor anacetrapib (MK‑0859). The compound crystallises in the monoclinic space group P2(1) with unit‑cell parameters a = 11.867(4) Å, b = 5.6968(19) Å, c = 20.258(7) Å, β = 91.866(4)°, and its absolute (4S,5R) configuration has been confirmed by single‑crystal X‑ray diffraction, providing a definitive structural reference for procurement specifications.

Molecular Formula C12H9F6NO2
Molecular Weight 313.2 g/mol
CAS No. 875444-08-9
Cat. No. B1323350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
CAS875444-08-9
Molecular FormulaC12H9F6NO2
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9-/m0/s1
InChIKeyOHIDCVTXTYVGRO-CDUCUWFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (CAS 875444-08-9): Chiral Oxazolidinone Scaffold for CETP Inhibitor Development


(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral, non‑racemic oxazolidin‑2‑one that serves as the core heterocyclic scaffold of the potent cholesteryl ester transfer protein (CETP) inhibitor anacetrapib (MK‑0859) [1]. The compound crystallises in the monoclinic space group P2(1) with unit‑cell parameters a = 11.867(4) Å, b = 5.6968(19) Å, c = 20.258(7) Å, β = 91.866(4)°, and its absolute (4S,5R) configuration has been confirmed by single‑crystal X‑ray diffraction, providing a definitive structural reference for procurement specifications [2]. The 3,5‑bis(trifluoromethyl)phenyl substituent and the rigid oxazolidinone ring confer distinct electronic and conformational properties that have been exploited in quantitative structure–activity relationship (QSAR) models covering 108 derivatives with CETP inhibitory activity [3].

Why Generic Oxazolidinone Intermediates Cannot Replace (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one in CETP-Targeted Programs


The (4S,5R) stereochemistry of this oxazolidinone is not a trivial structural feature; the crystal structure shows that the oxazolidine ring adopts a twist conformation and that the benzene and oxazolidine rings are non‑coplanar, a geometry that directly influences the presentation of the 3,5‑bis(trifluoromethyl)phenyl pharmacophore to the CETP binding site [1]. In the QSAR dataset of 108 derivatives, CETP inhibitory activity was found to be governed by electronegativity, molecular structure, and electronic properties, indicating that even minor modifications to the core scaffold or its substitution pattern lead to substantial changes in potency [2]. Therefore, substituting a generic oxazolidinone or a racemic mixture would alter both the three‑dimensional arrangement and the electronic profile, resulting in unpredictable and likely inferior CETP inhibition compared with the defined (4S,5R)‑configured scaffold.

Quantitative Differentiation Evidence for (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one


Absolute Configuration and Conformational Rigidity Established by Single-Crystal XRD

The (4S,5R) absolute configuration and the twist conformation of the oxazolidinone ring have been unambiguously determined by single‑crystal X‑ray diffraction. The compound crystallises in the monoclinic P2(1) space group with unit‑cell dimensions a = 11.867(4) Å, b = 5.6968(19) Å, c = 20.258(7) Å, β = 91.866(4)°, Z = 4, and a density Dx = 1.520 Mg m⁻³ [1]. This level of structural certainty is essential for quality control in procurement, as the enantiomeric counterpart (4R,5S) or racemic mixtures would display entirely different solid‑state properties and biological recognition.

X-ray crystallography absolute configuration conformational analysis

CETP Inhibitory Potency of Anacetrapib (Scaffold‑Containing Derivative) vs. Other CETP Inhibitors

When the (4S,5R)-5-[3,5‑bis(trifluoromethyl)phenyl]-4‑methyl-1,3‑oxazolidin‑2‑one scaffold is elaborated to the full anacetrapib structure, the resulting molecule inhibits human recombinant CETP with an IC₅₀ of 21.5 nM in buffer and 46.3 nM in human plasma [1]. This potency is superior to that of torcetrapib (IC₅₀ 23.1 nM buffer, 39.5 nM plasma) and inferior to evacetrapib (IC₅₀ 5.5 nM buffer, 26.0 nM plasma), demonstrating that the core scaffold provides a competitive starting point for lead optimisation but that the final potency depends on the appended substituents.

CETP inhibition IC50 anacetrapib

QSAR‑Predicted Potency Range for 108 Scaffold Derivatives

Two‑dimensional QSAR models built on 108 derivatives of the (4S,5R)-5-[3,5‑bis(trifluoromethyl)phenyl]-4‑methyl-1,3‑oxazolidin‑2‑one scaffold yielded a Support Vector Regression (SVR) model with strong predictive ability, indicating that the scaffold is amenable to systematic potency tuning through substituent variation [1]. The dataset (available as supplementary Excel file gsar_a_1765195_sm5526.xlsx) contains experimental IC₅₀ values spanning approximately three orders of magnitude, confirming that the scaffold can deliver both highly potent and moderately active CETP inhibitors depending on the N‑substitution pattern.

QSAR CETP inhibition predictive modelling

Application Scenarios for (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one


As a Key Intermediate in the GMP Synthesis of Anacetrapib (MK‑0859) and Structural Analogs

The compound is the direct precursor in the patented Merck process for manufacturing anacetrapib, a CETP inhibitor that completed Phase III clinical trials [1]. Its defined (4S,5R) stereochemistry and crystalline character allow it to be used as a chiral building block under good manufacturing practice (GMP) conditions, where enantiomeric purity can be verified by matching the reported unit‑cell parameters and powder X‑ray diffraction pattern. This ensures batch‑to‑batch consistency during scale‑up, a critical requirement for regulatory submissions.

As a Defined Scaffold for Structure–Activity Relationship (SAR) Exploration of Novel CETP Inhibitors

The QSAR study by Bitam et al. (2020) demonstrates that derivatives of this scaffold cover a wide activity range and that potency can be predicted using computationally efficient 2D descriptors [2]. Medicinal chemistry teams can procure the scaffold as a starting material for parallel synthesis or library production, confident that the underlying SAR landscape is well characterised and that modifications at the N‑3 position will produce predictable changes in CETP inhibition.

As a Reference Standard for Chiral Purity Determination in Analytical Method Development

Because the single‑crystal structure provides an unambiguous assignment of the (4S,5R) absolute configuration [3], the compound can serve as a certified reference material for chiral HPLC or supercritical fluid chromatography (SFC) method development. Analytical laboratories can use it to calibrate retention times and confirm the enantiomeric excess of both the intermediate and the final anacetrapib active pharmaceutical ingredient (API).

As a Probe Molecule for Understanding CETP–Inhibitor Binding Interactions

The crystal structure reveals that the oxazolidinone ring and the bis‑trifluoromethylphenyl group are non‑coplanar [3]. This conformational preference can be exploited in molecular docking studies to explore how the rigid scaffold orients key pharmacophoric elements within the CETP binding pocket, aiding the rational design of next‑generation inhibitors with improved selectivity or pharmacokinetic properties.

Quote Request

Request a Quote for (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.